molecular formula C12H12N2O7 B5636942 methyl 3-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-5-nitrobenzoate

Cat. No. B5636942
M. Wt: 296.23 g/mol
InChI Key: OQPSCJAMVNUUFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar nitrobenzoate derivatives involves multiple steps, including esterification, catalytic hydrogenation, acylamination, nitration, and refinement. These processes yield compounds characterized by their specific functional groups and structural motifs, which are confirmed using spectroscopic methods such as 1H NMR and IR (He-Ying Xiao).

Molecular Structure Analysis

The molecular structure of nitrobenzoate derivatives showcases polarized (charge-separated) structures, especially in the nitroaniline portion. These molecules often exhibit hydrogen-bonded configurations forming chains or sheets, contributing to their distinct crystal structures. For example, hydrogen-bonded chains of rings and sheets are observed in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and its related compounds, indicating complex molecular interactions (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of nitrobenzoate derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular architecture. The presence of specific functional groups like nitro, amino, and ester influences these characteristics, affecting their behavior in different solvents and under various environmental conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are determined by the molecular structure of nitrobenzoate derivatives. The electronic distribution within these molecules, influenced by substituents like nitro and methoxy groups, dictates their participation in chemical reactions, including esterification and nitration processes.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it were used as a pharmaceutical, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

As with any chemical compound, handling “methyl 3-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-5-nitrobenzoate” would require proper safety precautions. The nitro group in particular can be explosive under certain conditions .

Future Directions

The future directions for this compound would likely depend on its potential applications. If it has pharmaceutical applications, for example, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

methyl 3-[(2-methoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O7/c1-20-10(15)6-13-11(16)7-3-8(12(17)21-2)5-9(4-7)14(18)19/h3-5H,6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPSCJAMVNUUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-methoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate

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